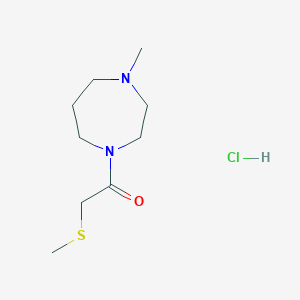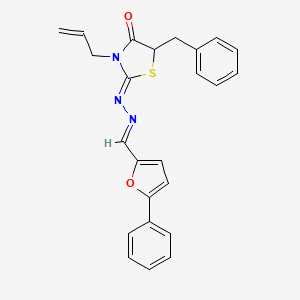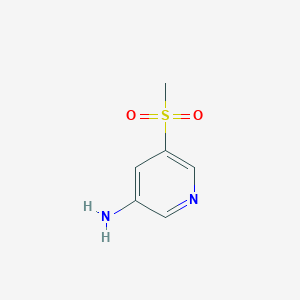
1-(4-Methyl-1,4-diazepan-1-yl)-2-methylsulfanylethanone;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a 1,4-diazepane ring, which is a seven-membered ring with two nitrogen atoms. This structure is found in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,4-diazepane ring, a sulfanyl group (-SH), and a ketone group (C=O). The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfanyl and ketone groups, which are both reactive. The sulfanyl group might undergo oxidation reactions, while the ketone could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the presence and position of the sulfanyl, ketone, and 1,4-diazepane groups .Wissenschaftliche Forschungsanwendungen
Chemical Derivatives and Analytical Techniques
The formation of thermostable derivatives, such as N-methyl and N-N'-dimethyl derivatives, through the methylation of specific compounds with diazomethane in solvents like acetone or ethyl acetate, is a crucial step in the analysis of certain chemicals by gas chromatography (GC) (Klaffenbach, Holland, & Lauren, 1993). This method addresses the thermal instability of sulfonylurea herbicides, enabling their analysis via GC by forming stable derivatives.
Synthesis and Medicinal Chemistry
In medicinal chemistry, the synthesis and evaluation of compounds like 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones have shown significant antimicrobial and anticancer activities. Compounds within this class demonstrated effectiveness against various microbial strains and cancer cell lines, indicating their potential in developing new therapeutic agents (Verma et al., 2015).
Reaction Mechanisms and Product Formation
Studying the reaction mechanisms, such as the base-catalyzed hydrolysis of diazepam leading to novel products like 2-(methylamino)-5-chlorobenzophenone imine, provides insights into the chemical behavior and stability of benzodiazepines. Understanding these processes aids in the development of new compounds and the assessment of existing drug stability (Yang et al., 1996).
Chemical Transformations
The study of chemical transformations, such as the three-component reaction of tetrahydro-pyrrolobenzodiazepines leading to substituted pyrroles, highlights the versatility of diazepine compounds in synthetic chemistry. These transformations can lead to novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Voskressensky et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-methyl-1,4-diazepan-1-yl)-2-methylsulfanylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2OS.ClH/c1-10-4-3-5-11(7-6-10)9(12)8-13-2;/h3-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSQTCQSSFIXIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)CSC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-acetamidophenyl)acetamide](/img/structure/B2927827.png)


![N-[(1-Thiophen-3-ylcyclopropyl)methyl]furan-2-carboxamide](/img/structure/B2927830.png)
![[1-(Ethanesulfonyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2927831.png)
![methyl[(1-nonyl-1H-indol-4-yl)methyl]amine hydrochloride](/img/structure/B2927836.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2927839.png)

![3-[(4-chlorophenyl)sulfanyl]-1-(4-fluoro-3-nitrophenyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2927841.png)

![1-benzyl-N-isobutyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2927846.png)
![5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2927847.png)
![N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]but-2-ynamide](/img/structure/B2927848.png)